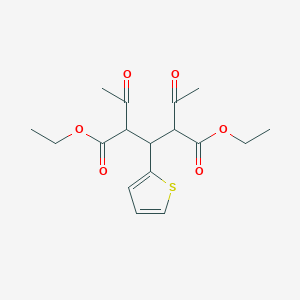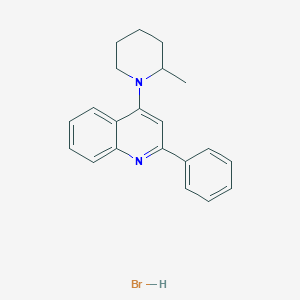
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a piperidine ring attached to the quinoline structure, which enhances its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-methylpiperidine under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various pharmacological effects. The piperidine ring enhances its ability to cross biological membranes, making it more effective in reaching its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)phenylboronic acid
- 4-(2-Methylpiperidin-1-yl)phenylmethanol
- 4-(2-Methylpiperidin-1-yl)phenylacetic acid
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is unique due to its specific quinoline-piperidine structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown enhanced biological activity and better pharmacokinetic properties, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
133671-41-7 |
|---|---|
Molekularformel |
C21H23BrN2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
4-(2-methylpiperidin-1-yl)-2-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2.BrH/c1-16-9-7-8-14-23(16)21-15-20(17-10-3-2-4-11-17)22-19-13-6-5-12-18(19)21;/h2-6,10-13,15-16H,7-9,14H2,1H3;1H |
InChI-Schlüssel |
DJUZOBKLNSECGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



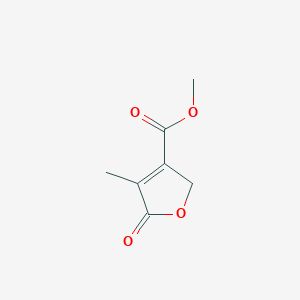

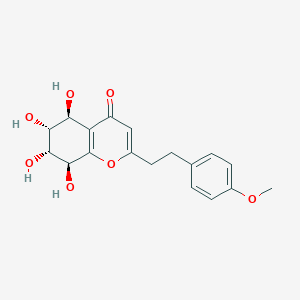

![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
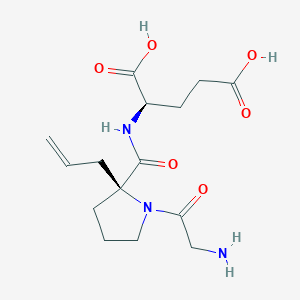
![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
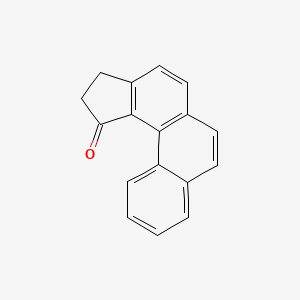

![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

